molecular formula C19H14N2O4 B2428026 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2248645-09-0

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B2428026
CAS No.: 2248645-09-0
M. Wt: 334.331
InChI Key: LBQNICNUSINETL-UHFFFAOYSA-N
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Description

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound with a molecular weight of 334.33 g/mol . This compound is characterized by the presence of an oxazole ring fused with an indole structure, making it a unique entity in the realm of organic chemistry.

Properties

IUPAC Name

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-18(14-11-17(25-20-14)12-6-2-1-3-7-12)21-15-9-5-4-8-13(15)10-16(21)19(23)24/h1-9,11,16H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQNICNUSINETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid involves multiple steps, typically starting with the formation of the oxazole ring followed by its fusion with the indole structure. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, employing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents include acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a combination of an indole core and an oxazole moiety, which contributes to its diverse biological activities. The presence of the phenyl group and carboxylic acid functional group enhances its potential interactions with biological targets, making it a subject of interest for drug development.

Medicinal Chemistry Applications

The primary applications of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid in medicinal chemistry include:

1. Antimicrobial Activity

  • Preliminary studies have indicated that compounds with indole and oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

2. Anticancer Potential

  • The structural characteristics of the compound suggest potential anticancer activity. Research has indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Neuroprotective Effects

  • Given the bioisosteric relationships observed in drug design, the compound may possess neuroprotective properties. Studies on related compounds have shown promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and plasticity .

Case Studies

Several case studies illustrate the applications of this compound in research:

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 50 mg/mL for certain derivatives, showcasing their potential as antibacterial agents.

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related indole derivatives. The study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:

Biological Activity

1-(5-phenyl-1,2-oxazole-3-carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines an indole core with an oxazole moiety, which is believed to impart significant biological activities, including potential antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H14N2O4C_{19}H_{14}N_{2}O_{4} with a molecular weight of approximately 334.33 g/mol. Its structure includes:

  • Indole Core : Known for various bioactivities.
  • Oxazole Moiety : Implicated in antimicrobial and anticancer activities.

The compound's synthesis typically involves multiple steps, including the formation of the oxazole ring followed by its fusion with the indole structure using various chemical reactions such as cyclization and condensation.

Anticancer Activity

Research indicates that compounds containing indole and oxazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation across various human cancer cell lines. A study highlighted that indole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .

Table 1: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Indole derivative AH46012.5Induction of apoptosis
Indole derivative BA5498.0Inhibition of cell cycle progression
1-(5-phenyl-1,2-oxazole...)VariousTBDModulation of signaling pathways

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that derivatives with similar structural features can inhibit the growth of various bacteria and fungi. The presence of the oxazole ring is particularly noted for enhancing these activities .

Table 2: Summary of Antimicrobial Activities

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Indole derivative CE. coli32 μg/mLDisruption of cell membrane integrity
Indole derivative DS. aureus16 μg/mLInhibition of protein synthesis

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor function, leading to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.

Key Pathways Involved

  • Apoptosis Induction : Modulation of Bcl-2 family proteins leading to increased Bax expression.
  • Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs).
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anticancer Properties : A recent study evaluated a series of indole derivatives against human lung cancer cells (H460) and found significant cytotoxic effects linked to their structural features .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that compounds with similar scaffolds effectively inhibited growth at low concentrations .

Q & A

Q. How to validate synthetic intermediates during multi-step synthesis?

  • Methodological Answer :
  • Intermediate Trapping : Quench aliquots at each step and characterize via LC-MS/NMR. For example, isolate the 3-formyl-indole intermediate () before oxazole coupling.
  • Byproduct Profiling : Use high-resolution MS to identify dimers or hydrolysis products, adjusting stoichiometry or reaction time accordingly .

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